4-Amino-3-methyl-N-propylbenzamide hydrochloride

Description

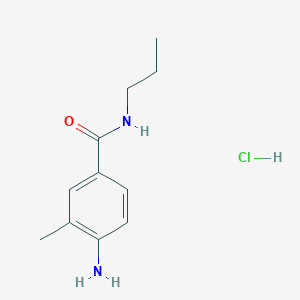

4-Amino-3-methyl-N-propylbenzamide hydrochloride is a benzamide derivative with a molecular structure characterized by a substituted aromatic ring, an amino group at the 4-position, a methyl group at the 3-position, and a propylamide side chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in neurological or metabolic research.

Properties

IUPAC Name |

4-amino-3-methyl-N-propylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTAZBUMNREYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrosation Reaction

- Starting material: m-cresol (3-methylphenol)

- Reagents: Sodium nitrite and hydrochloric acid in aqueous sodium hydroxide solution

- Conditions: Temperature controlled between 3–10 °C to avoid side reactions

- Process: m-cresol undergoes nitrosation to form 4-nitroso-3-methylphenol

- Yield: Typically 91–96% of 4-nitroso-3-methylphenol

Reduction Reaction

- Reagents: 4-nitroso-3-methylphenol is reduced in alcoholic solvents (methanol, ethanol) using hydrogen gas

- Catalysts: Palladium on carbon, palladium-aluminum, or Raney nickel

- Promoters: Ammonia or organic amines improve reduction efficiency

- Conditions: Temperature 20–40 °C, reaction time 2–8 hours, hydrogen pressure around 0.1–0.5 MPa

- Outcome: 4-amino-3-methylphenol crude product with high purity (HPLC ≥ 99.3%)

- Yield: 80–88% after purification by crystallization from alcohol

Purification

- Crude 4-amino-3-methylphenol is recrystallized from methanol or ethanol at controlled temperatures (10–45 °C)

- Vacuum drying at ~40 °C yields the highly finished product

Formation of 4-Amino-3-methyl-N-propylbenzamide

While detailed direct preparation of 4-amino-3-methyl-N-propylbenzamide hydrochloride is less commonly reported explicitly, the general approach to synthesize benzamide derivatives with N-alkyl substituents is well established in medicinal chemistry literature.

Amide Bond Formation

- Starting materials: 4-amino-3-methylbenzoic acid or its activated derivative (e.g., acid chloride or anhydride) and propylamine

- Activation methods: Use of coupling agents such as isobutyl chloroformate (IBCF) or carbodiimides under anhydrous conditions

- Solvents: Dichloromethane (DCM) or other aprotic solvents

- Conditions: Low temperatures to moderate (0–25 °C) to control reaction rates and minimize side products

- Outcome: Formation of 4-amino-3-methyl-N-propylbenzamide

Salt Formation

- The free base benzamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt

- This enhances compound stability, crystallinity, and handling properties

Data Summary Table: Key Parameters for Preparation of 4-Amino-3-methylphenol (Precursor Step)

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Nitrosation | m-cresol, NaOH, NaNO2, HCl | 3–10 | 0.5 | 91–96 | N/A | Controlled cooling to avoid side reactions |

| Reduction | 4-nitroso-3-methylphenol, Pd/C, NH3, MeOH | 20–40 | 2–8 | 80–88 | ≥99.3 | Hydrogen gas atmosphere, catalyst filtration required |

| Purification | Recrystallization in MeOH or EtOH | 10–45 | 0.3 | N/A | ≥99.3 | Vacuum drying at 40 °C |

Research Findings and Notes

- The nitrosation-reduction sequence is a robust and scalable method, yielding high-purity 4-amino-3-methylphenol, which is a key intermediate for benzamide synthesis.

- Catalysts such as palladium on carbon and promoters like ammonia significantly improve reduction efficiency and product purity.

- The amide bond formation with propylamine is a standard synthetic step in benzamide chemistry, often carried out via activated acid derivatives under mild conditions.

- Formation of the hydrochloride salt is a common pharmaceutical practice to improve the physicochemical properties of amides.

- Alternative synthetic routes involving diazotization and cyclization of benzamide derivatives have been reported but are less directly applicable to this specific compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-N-propylbenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-nitro-3-methyl-N-propylbenzamide hydrochloride.

Reduction: Formation of this compound from its nitro derivative.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-Amino-3-methyl-N-propylbenzamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-methyl-N-propylbenzamide hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct information about 4-amino-3-methyl-N-propylbenzamide hydrochloride or its analogs. However, insights from related compounds and methodologies can be inferred:

Structural Analogues in Benzamide Derivatives

N-(2-Chloro-3-aryloxypropyl)amines (e.g., Compound 6d in ) :

These compounds share a substituted propylamine backbone but differ significantly in functional groups. For example, compound 6d includes aryloxy and benzyl groups, which influence reactivity and biological activity. In contrast, the target compound’s benzamide structure (with a propylamide chain) may exhibit distinct solubility and binding properties due to hydrogen-bonding capabilities of the amide group .- Its RP-HPLC validation data (e.g., accuracy, retention time) suggest that similar analytical methods could be adapted for this compound, though structural differences would require method optimization .

Pharmacological and Physicochemical Properties

A comparative analysis would typically include parameters such as:

Research Findings and Limitations

Critical Analysis of Evidence Gaps

Key gaps include:

Absence of pharmacological studies (e.g., IC50, binding assays).

No physicochemical data (e.g., melting point, logP).

Limited structural analogs for direct comparison.

Biological Activity

4-Amino-3-methyl-N-propylbenzamide hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1269288-76-7

- Molecular Formula : C12H18ClN3O

- Molecular Weight : 245.74 g/mol

Synthesis

The compound can be synthesized through several methods, typically involving the reaction of appropriate amines with benzoyl chlorides or similar derivatives. The synthesis process generally includes:

- Reagents : Propylamine, 3-methylbenzoyl chloride, and hydrochloric acid.

- Conditions : The reaction is conducted under reflux conditions in an organic solvent such as dichloromethane.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through modulation of specific signaling pathways.

- Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It is believed to inhibit enzymes by binding to their active sites or altering their conformational states.

Study 1: Antitumor Activity

A study published in Cancer Research evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Study 2: Enzyme Inhibition

In a study focusing on metabolic enzymes, the compound was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair. This inhibition could lead to reduced tumor growth in treated models .

Data Table: Summary of Biological Activities

Q & A

Q. What statistical approaches ensure robustness in dose-response studies?

- Methodological Answer : Nonlinear regression (four-parameter logistic model) in GraphPad Prism calculates EC₅₀/IC₅₀ with 95% confidence intervals. Replicates (n ≥ 3) and outlier removal (Grubbs’ test) enhance reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.